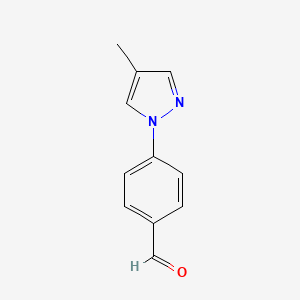

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

説明

Significance of Pyrazole (B372694) and Benzaldehyde (B42025) Scaffolds in Contemporary Chemical Science

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. tandfonline.comresearchgate.net The metabolic stability of the pyrazole nucleus contributes to its frequent use in drug design. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netglobalresearchonline.netrevistabionatura.org Several blockbuster drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, incorporate the pyrazole core, highlighting its importance in targeting various diseases. nih.govglobalresearchonline.net

The benzaldehyde scaffold, an aromatic ring bearing a formyl group, is a fundamental building block in organic synthesis. The aldehyde group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. While the aldehyde functional group is less common in final drug structures compared to other moieties, it is a critical intermediate in the synthesis of many pharmaceuticals. nih.gov Its ability to participate in reactions like condensation, oxidation, and the formation of Schiff bases makes it indispensable for constructing complex molecular frameworks.

The Unique Role of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde in Organic Synthesis and Emerging Applications

This compound combines the features of both the pyrazole and benzaldehyde scaffolds, making it a valuable reagent in organic synthesis. Its primary role is that of an intermediate or precursor for the construction of more elaborate heterocyclic systems. The aldehyde group provides a reactive site for further chemical modifications, while the N-aryl pyrazole unit imparts specific structural and electronic properties to the target molecules.

Research has shown its utility in synthesizing various derivatives. For instance, it can be used in multicomponent reactions to create complex structures like pyrazolo[3,4-b]quinolines. nih.govmdpi.com These quinoline (B57606) derivatives are of interest for their potential photophysical and biological properties. Furthermore, the core structure is relevant in the development of ligands for biological targets. Derivatives of pyrazol-4-yl-pyridines, which share a similar structural concept, have been investigated for their potential as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄), a target for neurological disorders like schizophrenia. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 433920-86-6 chemscene.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀N₂O chemscene.com |

| Molecular Weight | 186.21 g/mol chemscene.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Overview of Current Research Trajectories and Gaps for the Compound

Current research involving structures related to this compound is primarily directed towards medicinal chemistry and materials science. The main trajectories include:

Synthesis of Novel Heterocycles: Utilizing the compound as a starting material to build larger, more complex heterocyclic systems with potential biological activity. umich.edursc.org

Development of Bioactive Agents: The creation of derivatives for various therapeutic areas. For example, related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov Similarly, other pyrazoline derivatives have been explored for their anticancer properties. nih.gov

Probes for Molecular Imaging: A significant research effort is underway to develop radiolabeled ligands for positron emission tomography (PET) imaging of brain receptors, such as the M₄ receptor, to better understand neurological diseases. nih.gov

Despite these promising avenues, there are noticeable gaps in the research landscape. There is a limited body of literature that focuses specifically on the intrinsic biological or material properties of this compound itself. Most studies use it as a synthetic intermediate. Further investigation into its own potential applications, as well as a broader exploration of the types of reactions and target molecules it can generate, remains an area ripe for discovery. The full scope of its utility in creating diverse chemical libraries for screening against a wider range of biological targets has yet to be fully realized.

Structure

3D Structure

特性

IUPAC Name |

4-(4-methylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMCWTMSJFZBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627116 | |

| Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-86-6 | |

| Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 4 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde group is the most reactive site for nucleophilic addition and condensation reactions, providing a straightforward entry into a wide array of molecular structures.

Condensation Reactions for Schiff Bases and Chalcones

The aldehyde functionality of 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with methyl ketones to produce chalcones.

Schiff Bases: The reaction with various primary aromatic amines, typically in a suitable solvent like methylene (B1212753) chloride or ethanol (B145695) and sometimes with a catalytic amount of acid or base, leads to the formation of the corresponding N-substituted imines. ekb.egekb.eg These reactions generally proceed in high yield. For instance, reacting the parent aldehyde with substituted anilines in the presence of triethylamine (B128534) affords the desired pyrazole-based Schiff bases. ekb.eg The formation of the imine bond (CH=N) is a key transformation, confirmed through spectroscopic methods.

Chalcones: Chalcones, or α,β-unsaturated ketones, are synthesized via the Claisen-Schmidt condensation of the aldehyde with an appropriate ketone, such as a substituted acetophenone (B1666503). neliti.comresearchgate.net This reaction is typically catalyzed by a base, like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent. nih.govmdpi.com The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. neliti.com The reaction conditions can be tailored to favor the formation of either E or Z isomers, though the E-isomer is often predominant. nih.gov

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aromatic Amines (e.g., p-toluidine, p-chloroaniline) | Methylene Chloride, Reflux, Triethylamine | Pyrazole-based Schiff Bases | ekb.egekb.eg |

| Chalcone Synthesis (Claisen-Schmidt) | Substituted Acetophenones | Ethanolic NaOH or KOH, Stirring at room temp. or 55 °C | Pyrazole-based Chalcones | neliti.comnih.gov |

Transformations to Carboxylic Acids, Alcohols, and Nitriles

The aldehyde group can be readily transformed into other important functional groups, including carboxylic acids, alcohols, and nitriles, further expanding the synthetic utility of the core molecule.

Carboxylic Acids: Oxidation of the aldehyde yields 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid. This can be achieved using various oxidizing agents. Standard reagents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder, more selective methods are often preferred to avoid side reactions on the heterocyclic ring.

Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol, [4-(4-methyl-1H-pyrazol-1-yl)phenyl]methanol. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov This reagent is highly chemoselective for aldehydes and ketones and will not reduce the amide or ester functionalities, nor will it affect the aromatic pyrazole (B372694) ring. nih.gov

Nitriles: Direct conversion of the aldehyde to a nitrile, 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile, is a valuable synthetic step. An efficient one-pot method involves reacting the aldehyde with ammonium (B1175870) acetate (B1210297) as the nitrogen source, using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org A plausible mechanism involves the initial formation of an aldimine, which is then oxidized by iodine to an N-iodo aldimine intermediate, followed by elimination of HI to furnish the nitrile. rsc.org Another approach is the Schmidt reaction using azidotrimethylsilane (B126382) (TMSN₃) and an acid catalyst like triflic acid. mdpi.com

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) or Jones Reagent | 4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid | General Method |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | [4-(4-Methyl-1H-pyrazol-1-yl)phenyl]methanol | nih.gov |

| Conversion to Nitrile | NH₄OAc, I₂ (cat.), TBHP in Ethanol | 4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile | rsc.org |

Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle that can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Regioselective Functionalization

The regioselectivity of further functionalization on the pyrazole ring is dictated by the electronic effects of the N-aryl group and the C4-methyl group. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, since this position is already occupied by a methyl group in the title compound, electrophiles are directed to the C5 position. Transition-metal-catalyzed C-H functionalization offers a modern approach to introduce a wide range of functional groups with high regioselectivity. rsc.org

Halogenation and Nitration Studies

Halogenation: Electrophilic halogenation of pyrazoles is a common modification. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective for introducing chlorine and bromine atoms, respectively, onto the pyrazole ring. researchgate.netbeilstein-archives.org Given that the C4 position is blocked, halogenation is expected to occur at the C5 position. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent. beilstein-archives.org

Nitration: Nitration of the pyrazole ring requires careful control of reaction conditions to prevent oxidation or degradation. The presence of the electron-donating methyl group and the phenyl group influences the reactivity. Stepwise nitration of substituted pyrazoles has been demonstrated. nih.gov For 4-methyl-substituted pyrazoles, nitration would likely occur at the C5 position, though nitration on the more activated phenyl ring is also a competing pathway.

Diversification via Reactions on the Benzaldehyde (B42025) Phenyl Ring

The benzaldehyde phenyl ring is the third site for derivatization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the para-aldehyde group and the para-pyrazolyl group—are crucial. The aldehyde group is a deactivating, meta-directing group, while the N-pyrazolyl group is generally considered an activating, ortho, para-directing group.

In this compound, the two groups are para to each other. The pyrazolyl group activates the positions ortho to it (positions 3 and 5), while the aldehyde group deactivates the entire ring but directs incoming electrophiles to these same meta positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur at the positions ortho to the pyrazolyl substituent (C3 and C5 of the phenyl ring). For example, nitration with a standard mixture of nitric and sulfuric acid would be expected to yield 4-(4-methyl-1H-pyrazol-1-yl)-3-nitrobenzaldehyde.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions on this compound can potentially occur on either the benzaldehyde ring or the pyrazole ring. The regioselectivity of these reactions is governed by the electronic properties of the substituents on each ring. wikipedia.org

On the benzaldehyde ring, the pyrazol-1-yl group is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring. Conversely, the aldehyde group is a deactivating group and a meta-director because of its electron-withdrawing nature. youtube.com This directing group opposition can lead to a mixture of products, with substitution occurring at positions ortho or meta to the aldehyde group.

The pyrazole ring itself can also undergo electrophilic substitution. Generally, electrophilic attack on pyrazoles occurs preferentially at the C4 position, which is the most electron-rich position. nih.govchemrxiv.org The presence of the methyl group at this position in this compound, however, blocks this site. Consequently, electrophilic attack on the pyrazole ring would be directed to other available positions, though this is less favorable.

Nucleophilic Aromatic Substitution with Activated Systems

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.com In this compound, the aldehyde group acts as a moderate electron-withdrawing group, activating the benzene ring towards nucleophilic attack.

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com For SNAr to occur on the benzene ring of this compound, a suitable leaving group, such as a halide, would need to be present on the ring, typically at a position ortho or para to the activating aldehyde group. wikipedia.org The reaction is further facilitated by the electron-withdrawing nature of the pyrazole substituent. nih.gov

Multi-Component Reactions Utilizing this compound as a Core Building Block

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in organic synthesis. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, enabling the efficient construction of complex molecular architectures.

Synthesis of Complex Heterocyclic Systems (e.g., Pyrimidines, Pyridines, Thiazolidinones)

The aldehyde group of this compound readily participates in condensation reactions with active methylene compounds and other nucleophiles, which is a key step in many MCRs for the synthesis of diverse heterocyclic systems.

Pyrimidines: Pyrano[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and barbituric acid or its derivatives. acs.orgznaturforsch.com In this reaction, this compound would condense with malononitrile and barbituric acid in the presence of a suitable catalyst to yield the corresponding pyrano[2,3-d]pyrimidine.

Pyridines: Substituted pyridines can be accessed through various MCRs. One notable example is the four-component synthesis of nicotinonitrile derivatives from an aldehyde, a ketone, an activated nitrile, and ammonium acetate. For instance, this compound could react with a ketone like 1-(naphthalen-1-yl)ethanone, ethyl 2-cyanoacetate, and ammonium acetate to form a highly substituted pyridine (B92270) ring. mdpi.com

Thiazolidinones: 4-Thiazolidinones can be prepared through a three-component condensation of an amine, an aldehyde, and thioglycolic acid. nih.govresearchgate.net In a typical procedure, this compound would react with an amine to form a Schiff base in situ, which then undergoes cyclocondensation with thioglycolic acid to afford the desired 4-thiazolidinone (B1220212) derivative. chemmethod.com The reaction can be promoted by various catalysts and reaction conditions, including ultrasound irradiation. nih.gov

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Heterocycle | Reactants (in addition to this compound) | Typical Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Malononitrile, Barbituric Acid | LDH@TRMS@NDBD@Cu(II) | acs.org |

| Pyridine (Nicotinonitrile) | Ketone, Ethyl 2-cyanoacetate, Ammonium Acetate | Refluxing ethanol | mdpi.com |

| 4-Thiazolidinone | Amine, Thioglycolic Acid | Ultrasound, nano-CdZr4(PO4)6 | nih.gov |

Generation of Bis-Heterocyclic Compounds (e.g., Bis-pyrazolones)

The reaction of this compound with two equivalents of an active methylene compound can lead to the formation of bis-heterocyclic compounds. A prominent example is the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are a class of bis-pyrazolones. nih.govnih.gov

This reaction is typically a one-pot, three-component synthesis involving an aromatic aldehyde and two equivalents of a pyrazolone (B3327878) derivative, such as 3-methyl-1-phenyl-5-pyrazolone. nih.govresearchgate.netresearchgate.netekb.eg The reaction proceeds via an initial Knoevenagel condensation of the aldehyde with one molecule of the pyrazolone, followed by a Michael addition of a second pyrazolone molecule to the resulting arylidene intermediate. nih.gov Various catalysts, including sodium acetate and hexadecyltrimethyl-ammonium bromide in water, have been employed to facilitate this transformation. nih.govresearchgate.net

Table 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

| Aldehyde Reactant | Pyrazolone Reactant | Catalyst/Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes | 3-Methyl-1-phenyl-5-pyrazolone | Sodium Acetate / 70% EtOH | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | nih.govnih.gov |

| Aromatic Aldehydes | 3-Methyl-1-phenyl-5-pyrazolin-5-one | Hexadecyltrimethyl-ammonium bromide / Water | Aryl-bis(3-methyl-1-phenyl-5-pyrazolone-4-yl)methane | researchgate.net |

Biomedical and Catalytic Research Applications of 4 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde Derivatives

Medicinal Chemistry Applications

The core structure of 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been a fertile ground for medicinal chemists to design and synthesize novel therapeutic agents. By modifying this central scaffold, researchers have developed derivatives that exhibit promising activities against a range of diseases, from cancer to microbial infections and inflammatory conditions.

Investigation of Anticancer and Antitumor Activities

Pyrazole (B372694) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring can significantly enhance anticancer activity and selectivity. nih.gov

A novel series of pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors. One compound, in particular, showed excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC₅₀ of 0.95 μM). nih.gov Other research has focused on polysubstituted pyrazole derivatives, with one compound exhibiting high anticancer activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ value of 2 µM, outperforming the standard drug cisplatin (B142131) (IC₅₀ = 5.5 µM). nih.gov

Furthermore, certain pyrazolo[3,4-b]pyridine analogs have demonstrated remarkable cytotoxicity toward HepG2, MCF7, and HeLa cells, with IC₅₀ values ranging from 3.11 to 4.91 µM, which is comparable to doxorubicin. nih.gov Notably, these compounds showed lower toxicity in normal cells. nih.gov Some fused pyrazole derivatives have been found to be potent dual EGFR and VEGFR-2 inhibitors, with one compound showing an IC₅₀ of 0.09 and 0.23 µM, respectively, and displaying superior cytotoxicity against HepG2 cells compared to standard drugs like erlotinib (B232) and sorafenib. nih.gov

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Target/Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| Pyrazole carbaldehyde derivative | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |

| Polysubstituted pyrazole derivative | HepG2 (Hepatocellular Carcinoma) | 2 | Cisplatin | 5.5 |

| Pyrazolo[3,4-b]pyridine analog | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 |

| Fused pyrazole derivative | EGFR/VEGFR-2 | 0.09 / 0.23 | Erlotinib/Sorafenib | 10.6 / 1.06 |

Exploration of Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of pyrazole derivatives is a significant area of research. nih.govderpharmachemica.com These compounds have shown inhibitory activity against a range of pathogens, including multi-drug resistant bacteria and various fungi. nih.govnih.gov

In one study, a series of pyrazole derivatives containing an imidazothiadiazole moiety were synthesized and evaluated for their antimicrobial activity. nih.gov Two compounds, 21c and 23h, demonstrated potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four times more effective than the positive control, gatifloxacin (B573) (MIC = 1 µg/mL). nih.gov Importantly, compound 23h showed no cytotoxicity to human LO2 cells. nih.gov

In the realm of antifungal research, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against four types of phytopathogenic fungi. nih.gov One isoxazole (B147169) pyrazole carboxylate, 7ai, exhibited significant antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov Another study on fluorinated pyrazole aldehydes identified a 2-chlorophenyl derivative (H9) and a 2,5-dimethoxyphenyl derivative (H7) as the most active compounds against S. sclerotiorum, with inhibition percentages of 43.07% and 42.23%, respectively. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Target Organism | Activity Metric | Value | Reference Drug | Reference Drug Value |

|---|---|---|---|---|---|

| Pyrazole derivative with imidazothiadiazole | Multi-drug resistant bacteria | MIC | 0.25 µg/mL | Gatifloxacin | 1 µg/mL |

| Isoxazolol pyrazole carboxylate | R. solani | EC₅₀ | 0.37 µg/mL | Carbendazol | >0.37 µg/mL |

| Fluorinated pyrazole aldehyde | S. sclerotiorum | % Inhibition | 43.07% | - | - |

Studies on Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic properties, with some compounds showing promise as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govderpharmachemica.comnih.govnih.gov

In a study evaluating newly synthesized pyrazole derivatives, two compounds, N5 and N7, showed promising results as anti-inflammatory and analgesic agents with low ulcerogenic and nephrotoxicity profiles. nih.gov The addition of an acetyl group to the pyrazole structure was found to increase the anti-inflammatory activity and selectivity toward COX-2. nih.gov Another novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in a carrageenin-induced paw edema model, being two- to three-fold more potent than indomethacin. nih.gov This compound was also found to be a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov

FR140423 also exhibited significant anti-hyperalgesic effects in a yeast-induced hyperalgesic model, proving to be five-fold more potent than indomethacin. nih.gov Interestingly, this compound also produced an analgesic effect in the tail-flick test, an effect that was blocked by the mu-opioid antagonist naloxone, suggesting a unique mechanism of action. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Model | Effect | Potency vs. Indomethacin |

|---|---|---|---|

| FR140423 | Carrageenin-induced paw edema | Anti-inflammatory | 2-3 times more potent |

| FR140423 | Yeast-induced hyperalgesia | Anti-hyperalgesic | 5 times more potent |

| FR140423 | Tail-flick test | Analgesic | - |

Research into Antiviral and Antiparasitic Potentials (e.g., Antileishmanial, COVID-19 Inhibitors)

The broad biological activity of pyrazole derivatives extends to antiviral and antiparasitic applications. nih.govderpharmachemica.comnih.gov Researchers have explored these compounds as potential inhibitors of various viruses, including human coronaviruses, and as agents against parasites like Leishmania. nih.gov

A series of pyrano[2,3-c]pyrazole derivatives were identified as a new class of selective and effective human coronavirus 229E inhibitors. nih.gov These compounds are believed to inhibit the viral Mpro protein, presenting a potential therapeutic option for COVID-19. nih.gov In another study, a series of phenylpyrazolone-1,2,3-triazole hybrids were synthesized and evaluated for their antiviral effects against SARS-CoV-2. One compound, 6i, showed the most potent antiviral effect with 64% inhibition and also acted as a Main protease inhibitor with an IC₅₀ value of 3.1 μM. mdpi.com

In the context of antiparasitic research, hydrazine-coupled pyrazole derivatives have shown promising dual antileishmanial and antimalarial effects. nih.gov One compound, in particular, displayed superior antipromastigote activity against a Leishmania aethiopica isolate with an IC₅₀ of 0.018, making it 174-fold more active than miltefosine (B1683995) and 2.6-fold more active than amphotericin B deoxycholate. nih.gov Another study reported a new pyrazole derivative with micromolar concentrations inhibiting the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net

Table 4: Antiviral and Antiparasitic Activity of Selected Pyrazole Derivatives

| Compound Type | Target | Activity Metric | Value | Reference Drug(s) | Reference Drug Value(s) |

|---|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Human coronavirus 229E | Inhibition of Mpro | - | - | - |

| Phenylpyrazolone-1,2,3-triazole hybrid | SARS-CoV-2 Main Protease | IC₅₀ | 3.1 µM | - | - |

| Hydrazine-coupled pyrazole | Leishmania aethiopica | IC₅₀ | 0.018 | Miltefosine / Amphotericin B | 3.130 / 0.047 |

Enzyme Modulation and Inhibition Studies (e.g., Phosphodiesterase Inhibition)

Pyrazole derivatives have been identified as effective modulators and inhibitors of various enzymes, with a particular focus on phosphodiesterases (PDEs). derpharmachemica.com PDEs are a family of enzymes that regulate cellular processes by hydrolyzing cyclic nucleotides, and their inhibition has therapeutic implications in various diseases. nih.gov

A series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. nih.gov These compounds exhibited considerable inhibitory activity against PDE4B. nih.gov In a separate study, a family of potent PDE4 inhibitors was discovered through a scaffold-based drug design approach, which started with the identification of a pyrazole carboxylic ester scaffold. lbl.gov Through iterative chemical synthesis and structural analysis, a 4,000-fold increase in potency was achieved, resulting in compounds with an IC₅₀ of 20 nM in PDE4D. lbl.gov

Furthermore, dihydropyranopyrazole derivatives have been designed and synthesized as PDE2 inhibitors for the potential treatment of Alzheimer's disease. mdpi.com One compound, (+)-11h, was identified as the most potent PDE2 inhibitor with an IC₅₀ value of 41.5 nM. mdpi.com

Table 5: Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound Type | Target Enzyme | IC₅₀ |

|---|---|---|

| Pyrazole derivative with 5-phenyl-2-furan | PDE4B | - |

| Optimized pyrazole carboxylic ester | PDE4D | 20 nM |

| Dihydropyranopyrazole derivative | PDE2 | 41.5 nM |

Neuroprotective Research

The potential of pyrazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an emerging area of research. derpharmachemica.com The adaptable structure of the pyrazole moiety allows it to interact with key enzymes and receptors implicated in the pathology of these conditions. researchgate.net

Recent research has focused on the synthesis of pyrazole derivatives that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in Alzheimer's disease. researchgate.net Some pyrazole-based Schiff bases have demonstrated a higher inhibitory effect on AChE compared to the standard drug donepezil (B133215) at the same concentration. mdpi.com This enhanced neuroprotective activity may be attributed to the presence of specific active substituents on the pyrazole scaffold. mdpi.com Preclinical studies have also suggested that pyrazole-based compounds can offer neuroprotective benefits by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress. researchgate.net

Catalysis and Ligand Development

The molecular architecture of this compound, which combines a coordinating pyrazole ring with a functional benzaldehyde (B42025) group, makes it and its derivatives valuable precursors in the field of catalysis and ligand design. The nitrogen atoms of the pyrazole moiety serve as excellent donors for coordinating with transition metals, while the benzaldehyde group offers a site for further synthetic modification.

Pyrazole and its derivatives are widely recognized for their utility as ligands in coordination chemistry and as building blocks for Metal-Organic Frameworks (MOFs). researchgate.net The nitrogen-containing heterocyclic system provides versatile coordination modes for linking metal ions into one-, two-, or three-dimensional structures. researchgate.netrsc.org

Research has demonstrated the successful use of pyrazolate-based linkers in constructing robust MOFs. For instance, porous metal (III or IV) pyrazole-dicarboxylate MOFs have been developed for the selective and efficient capture of formaldehyde, a significant indoor pollutant. researchgate.netdtu.dkdim-materre.fr These materials exhibit high stability and can be regenerated without significant energy cost, highlighting the practical advantages of incorporating pyrazole moieties into MOF structures. dtu.dkdim-materre.fr

Derivatives of this compound are prime candidates for creating functional coordination complexes. The tris(pyrazolyl)methane (Tpm) ligands, which are structurally related, have been extensively used to form stable complexes with a broad range of metals. mdpi.com For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, an analogue of the subject compound, has been synthesized and characterized, with its metal complexes being explored for catalytic and biomedical applications. mdpi.com The formation of such complexes is driven by the strong affinity of the pyrazole nitrogen atoms for metal centers.

| Complex Type | Ligand Component | Metal Ion Examples | Potential Application |

| Metal-Organic Framework (MOF) | Pyrazole-dicarboxylate | Al(III), Zr(IV) | Gas capture and storage dtu.dkdim-materre.fr |

| Coordination Complex | Tris(pyrazolyl)methane (Tpm) | Mn, Rh | Catalysis, Biomedical Chemistry mdpi.com |

| Polynuclear Complex | Pyrazole derivatives | Cu(I) | Bioinorganic models |

The electronic properties and structural flexibility of pyrazole-based ligands make them highly effective in catalysis. researchgate.net Metal complexes featuring pyrazolyl ligands have emerged as promising catalysts, particularly in carbon-carbon coupling reactions. researchgate.net The nitrogen atoms of the pyrazole ring act as strong σ-donors, stabilizing the metal center and facilitating catalytic cycles.

Transition metal complexes involving pyrazole-containing ligands with metals such as palladium, copper, nickel, and ruthenium have been successfully employed as catalysts. researchgate.net These catalysts have shown efficacy in reactions like the Suzuki-Miyaura coupling, a powerful method for C-C bond formation. The structural design of the ligand, including substituents on the pyrazole and phenyl rings, allows for the fine-tuning of the catalyst's activity and selectivity. Protic pyrazoles, which are N-unsubstituted, have also been investigated as proton-responsive ligands in homogeneous catalysis. nih.gov

The benzaldehyde functional group in this compound provides a handle for immobilizing the corresponding metal complexes onto solid supports. This modification allows for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Advanced Materials Science Research

The unique electronic structure of this compound, characterized by the conjugation between the pyrazole and benzaldehyde moieties, makes its derivatives suitable for applications in materials science, particularly in the development of photosensitive and luminescent materials.

Derivatives of pyrazole-4-carbaldehyde have been shown to be effective precursors for novel photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

A notable example involves the synthesis of a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-containing 1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This compound exhibits significant photochromic behavior both in solution and in the solid crystalline state. Upon irradiation with UV light (e.g., 365 nm), the colorless, ring-closed form of the molecule undergoes a reversible ring-opening to form a colored species, resulting in a visible color change from colorless to yellow or pale beige to deep orange. mdpi.com This transformation is driven by the photoisomerization of the aziridine (B145994) ring within the molecule. mdpi.com

The table below summarizes the photochromic properties of a representative pyrazolyl-based compound in ethanol (B145695).

| Condition | Absorption Peak (λmax) | Appearance |

| Before UV Irradiation | 255 nm | Colorless |

| After UV Irradiation (365 nm) | 415 nm | Yellow |

Data derived from a study on a structurally similar pyrazole derivative. mdpi.com

This light-induced switching capability makes such materials candidates for applications in optical data storage, molecular switches, and smart windows.

The development of organic luminescent materials is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Pyrazolone-based ligands, when coordinated with metal ions, are known to form complexes with significant photoluminescent properties. bohrium.com

The fluorescence or phosphorescence in these materials often arises from metal-to-ligand charge transfer (MLCT) transitions. The conjugated π-system of a ligand like this compound can readily accept an electron from a coordinated metal center upon photoexcitation. The subsequent radiative decay from this excited state produces luminescence. The emission properties, such as color and quantum yield, can be tuned by modifying the substituents on the ligand or by changing the central metal ion. The combination of the electron-rich pyrazole ring and the phenyl ring provides a robust platform for designing ligands that can form highly luminescent coordination compounds.

Future Perspectives and Emerging Research Avenues for 4 4 Methyl 1h Pyrazol 1 Yl Benzaldehyde

Development of Sustainable and Economically Viable Synthetic Routes

The synthesis of pyrazole-based compounds is an area of active research, with a growing emphasis on green and sustainable methods. For derivatives of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde, future work will likely focus on moving away from traditional methods that may require harsh conditions or catalysts, towards more environmentally friendly and cost-effective protocols.

Key research directions include:

Catalyst-Free Synthesis: Inspired by recent advancements, visible light-promoted synthesis offers a green and sustainable pathway. This approach can facilitate reactions at room temperature without the need for a catalyst, reducing costs and environmental impact. nih.gov

Flow Chemistry: The use of continuous flow reactors presents an opportunity for industrial-scale production. This technology allows for precise control over reaction parameters like temperature and pressure, leading to higher purity, better yields, and improved safety compared to batch processing. evitachem.com

One-Pot Reactions: The development of one-pot, multi-component reactions, where multiple chemical transformations occur in a single flask, is a promising strategy. Such methods increase efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. nih.gov

| Method | Key Advantages | Relevant Findings |

| Visible Light-Promoted Synthesis | Green, sustainable, catalyst-free, high functional group tolerance. nih.gov | Demonstrated success in synthesizing related pyrazole (B372694) moieties in excellent yields from readily available substrates. nih.gov |

| Continuous Flow Reactors | Improved control, higher purity and yield, enhanced safety for industrial scale-up. evitachem.com | Enables better management of reaction parameters critical for achieving high yields in pyrazole synthesis. evitachem.com |

| One-Pot Pseudo Multicomponent Synthesis | High efficiency, reduced waste, cost-effective. nih.gov | Proven effective for creating libraries of biologically active pyrazole derivatives. nih.gov |

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Efficacy

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings. researchgate.net Advanced Structure-Activity Relationship (SAR) studies are crucial for rationally designing potent and selective therapeutic agents based on the this compound scaffold.

Future SAR research will likely involve:

Systematic Structural Modifications: Researchers will systematically alter substituents on both the pyrazole and benzaldehyde (B42025) rings. For instance, studies on similar pyrazole derivatives have shown that modifying substituents on the phenyl ring can modulate inhibitory activity against specific targets like sodium glucose co-transporter 1 (SGLT1). researchgate.net

Targeted Biological Screening: Derivatives will be screened against a wide array of biological targets. Pyrazole-containing compounds have shown promise as anti-inflammatory, anti-cancer, and leishmanicidal agents. nih.govnih.gov SAR studies will help identify which structural features are key for efficacy against specific diseases. For example, in related compounds, the introduction of nitro and chloro groups significantly impacted leishmanicidal activity. nih.gov

Positive Allosteric Modulators (PAMs): Exploring the potential of derivatives to act as PAMs is a promising avenue. Research on pyrazol-4-yl-pyridine derivatives has identified compounds that can act as PAMs for the muscarinic acetylcholine (B1216132) receptor M4, a target for neurological disorders. nih.govnih.gov

| Research Area | Structural Modification Focus | Potential Therapeutic Target | Key Finding from Analogous Compounds |

| Metabolic Disorders | Altering substitution groups at the 5-position of the pyrazole ring and on the phenyl ring. researchgate.net | Sodium glucose co-transporter 1 (SGLT1). researchgate.net | Substituent choice is crucial for modulating selectivity and potency. researchgate.net |

| Neuropharmacology | Derivatization of the pyrazole-pyridine scaffold. nih.govnih.gov | Muscarinic acetylcholine receptor 4 (M4). nih.govnih.gov | Identified subtype-selective positive allosteric modulators (PAMs) suitable for neuroimaging. nih.govnih.gov |

| Infectious Diseases | Introducing halogen and nitro groups on the phenyl rings. nih.gov | Leishmania parasites. nih.gov | Specific substitutions (e.g., bromo on one phenyl ring, nitro on another) yielded the most active compounds. nih.gov |

| Oncology | Synthesis of bis(1H-pyrazol-5-ols) from aldehyde precursors. nih.gov | Human cancer cell lines (e.g., MCF-7, MDA-MB-231). nih.gov | Certain derivatives showed greater antiproliferative activity than the standard drug Tamoxifen. nih.gov |

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For this compound, these computational tools can accelerate the design and optimization of new derivatives.

Emerging applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of virtual compounds. excli.de This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target protein and low predicted toxicity.

Molecular Docking Synergy: AI can enhance traditional computational methods like molecular docking. Docking studies, which predict how a molecule binds to a protein's active site, provide valuable data that can be fed into ML models to improve their predictive accuracy for biological potential. uran.uazsmu.edu.ua

Exploration of Novel Supramolecular Assemblies and Material Applications

The field of material science offers exciting, non-pharmaceutical applications for this compound. Its structure is well-suited for forming organized, large-scale structures known as supramolecular assemblies.

Future research will focus on:

Hydrogen Bonding and π-π Stacking: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the aromatic rings are capable of π-π stacking. nih.gov These non-covalent interactions can guide the self-assembly of molecules into well-defined architectures like chains, sheets, or more complex networks. nih.gov

Polymorphism: The compound may exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties. mdpi.com A study on a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, revealed two distinct polymorphs based on different intermolecular hydrogen bonding patterns (dimers vs. chains). mdpi.com Controlling polymorphism is key to tuning the properties of solid-state materials.

Advanced Materials: As a versatile building block, this compound could be incorporated into polymers and coatings to enhance their durability and chemical resistance. chemimpex.com The self-assembly properties could also be harnessed to create novel functional materials such as gels, liquid crystals, or porous organic frameworks for applications in sensing, catalysis, or separations.

Q & A

Q. What are the standard synthetic routes for 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, substituting 4-chlorobenzaldehyde with 4-methylpyrazole in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base at elevated temperatures (~80–100°C) achieves substitution at the benzaldehyde moiety . Alternatively, palladium-catalyzed cross-coupling between halogenated benzaldehydes and pyrazole derivatives under Suzuki-Miyaura conditions can improve regioselectivity . Yield optimization requires careful control of stoichiometry, catalyst loading, and reaction time.

Q. Which functional groups in this compound are most reactive, and what transformations are feasible?

The aldehyde group (-CHO) is highly reactive, enabling oxidation to carboxylic acids (e.g., with KMnO₄) or reduction to benzyl alcohol (e.g., NaBH₄) . The pyrazole ring’s nitrogen atoms participate in electrophilic substitution, such as bromination or nitration, under acidic conditions. The methyl group on the pyrazole moderates electronic effects, influencing reaction rates and selectivity .

Q. How is purity and structural integrity validated for this compound?

Purity is assessed via HPLC or GC-MS, while structural confirmation employs NMR (¹H/¹³C), IR (to identify aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry . X-ray crystallography, as demonstrated in related pyrazole-benzaldehyde derivatives, provides definitive confirmation of molecular geometry and substituent positioning .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in pyrazole-benzaldehyde coupling reactions be resolved?

Discrepancies in regioselectivity (e.g., 3- vs. 4-pyrazole substitution) arise from divergent synthetic approaches. For instance, palladium-catalyzed methods favor 4-position coupling due to steric and electronic factors , while nucleophilic substitution may favor 3-position under specific base conditions (e.g., NaOH vs. K₂CO₃) . Resolution requires comparative studies using controlled variables (catalyst, solvent, temperature) and DFT calculations to map reaction pathways .

Q. What strategies optimize hydrazinolysis reactions involving this compound?

Hydrazinolysis of the aldehyde group to form hydrazones requires anhydrous conditions and stoichiometric hydrazine in ethanol or THF. Byproducts from pyrazole ring decomposition can be minimized by maintaining pH < 7 and temperatures below 60°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the hydrazone derivative with >90% purity .

Q. How does the methyl group on the pyrazole ring influence the compound’s electronic properties and applications in materials science?

The methyl group enhances electron-donating effects, stabilizing charge-transfer complexes in optoelectronic materials. UV-Vis spectroscopy reveals a bathochromic shift in λmax when the compound is incorporated into conjugated polymers, indicating extended π-delocalization . This property is exploited in designing organic semiconductors and fluorescent probes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties stem from the compound’s planar structure and weak intermolecular forces. Slow evaporation from a dichloromethane/hexane mixture at 4°C promotes crystal growth. Co-crystallization with hydrogen-bond acceptors (e.g., thiourea derivatives) improves lattice stability, enabling single-crystal X-ray analysis .

Methodological Considerations

- Contradiction Handling : When literature reports conflicting synthetic outcomes (e.g., substitution positions), replicate experiments with rigorous analytical validation (NMR, XRD) are critical .

- Safety Protocols : The aldehyde group poses toxicity risks; reactions should be conducted in fume hoods with PPE. Waste containing CrO₃ (used in oxidation) must be neutralized before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。